3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione
Description
The compound 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione (hereafter referred to as Compound A) features a pyrazolo[1,5-a]pyrimidine core substituted with methyl, phenyl, and sulfanyl-linked pentane-2,4-dione groups. Pyrazolopyrimidine derivatives are known for their diverse applications in medicinal chemistry and materials science due to their rigid heterocyclic structure, which facilitates interactions with biological targets or functional materials .
Properties
IUPAC Name |
3-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylpentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-11-10-16(25-18(13(3)23)14(4)24)22-19(20-11)17(12(2)21-22)15-8-6-5-7-9-15/h5-10,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDKSOVXKZAHGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SC(C(=O)C)C(=O)C)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione typically involves multi-step organic reactions
Formation of Pyrazolo[1,5-a]pyrimidine Core: This step often involves the cyclization of a hydrazine derivative with a suitable diketone or aldehyde under acidic or basic conditions.
Introduction of Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions using thiol reagents.
Attachment of Pentane-2,4-dione Moiety: This step typically involves the reaction of the intermediate compound with pentane-2,4-dione under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiol reagents, alkyl halides, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Variations
Compound A belongs to a broader class of pyrazolopyrimidine derivatives with sulfanyl linkages. Key analogs include:
Key Observations:
Core Modifications: Compound A and B retain the pyrazolo[1,5-a]pyrimidine scaffold, whereas MK85 features a pyrimidinone (lactam) ring, altering electronic properties and hydrogen-bonding capacity . The sulfanyl group is conserved in Compounds A and B but absent in MK83.
Substituent Effects :
- Electron-Withdrawing Groups : MK85’s trifluoromethyl groups enhance lipophilicity and metabolic stability compared to the dimethyl and phenyl groups in Compound A .
- Functional Moieties :
- Compound A’s diketone group may exhibit keto-enol tautomerism, increasing solubility in polar solvents.
Physicochemical and Functional Properties
| Property | Compound A | Compound B | MK85 |
|---|---|---|---|
| Solubility | Moderate (diketone) | Low (acetamide) | Very low (CF3 groups) |
| Reactivity | Keto-enol tautomerism | Stable amide bond | Lactam stability |
| Bioactivity Potential | Metal coordination | Protein binding | Enzyme inhibition |
- Compound A : The diketone moiety may enable chelation of metal ions (e.g., Mg²⁺, Ca²⁺), relevant in catalytic or metalloenzyme inhibition applications .
- Compound B : The acetamide group mimics peptide bonds, suggesting utility in kinase or protease inhibitor design .
- MK85 : Trifluoromethyl groups and lactam ring enhance blood-brain barrier penetration, making it suitable for central nervous system targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
